SN-38-d3 Glucuronide (0.1 mg/mL in DMSO)
Description
SN-38-d3 Glucuronide is a deuterated isotopologue of SN-38 glucuronide, the inactive metabolite of the anticancer prodrug irinotecan. This compound is structurally characterized by the conjugation of SN-38 (7-ethyl-10-hydroxycamptothecin) with a glucuronic acid moiety, where three hydrogen atoms are replaced with deuterium (C₂₈H₂₅D₃N₂O₁₁) . The 0.1 mg/mL solution in DMSO is optimized for experimental use, ensuring stability and solubility while minimizing solvent-related artifacts. SN-38 glucuronide is critical in pharmacokinetic studies due to its role in irinotecan detoxification, mediated by UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A1 .
Properties
Molecular Formula |
C₂₈H₂₅D₃N₂O₁₁ |
|---|---|
Molecular Weight |
571.55 |
Synonyms |
4-Ethyl-11-(ethyl-d3)-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinolin-9-yl 4-Deoxy-β-D-glucopyranosiduronic Acid (0.1 mg/mL in DMSO); (4S)-4-Ethyl-11-(ethyl-d3)-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyra |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties
- Molecular Formula : C₂₈H₂₅D₃N₂O₁₁
- Solubility : 0.1 mg/mL in DMSO (prepared using fresh, anhydrous DMSO to prevent hygroscopic degradation) .
- Storage : Recommended at -20°C to -80°C in aliquots to avoid freeze-thaw cycles .
Structural and Functional Comparisons
Key Observations :
- Deuterated vs. Non-deuterated Analogs: SN-38-d3 Glucuronide exhibits improved metabolic stability compared to non-deuterated SN-38 glucuronide, making it preferable for quantitative LC-MS/MS analyses .
- Acyl vs. Ether Glucuronides : Unlike clofibrate acyl glucuronide, SN-38-d3 Glucuronide lacks electrophilic reactivity, reducing toxicity risks .
Pharmacokinetic and Metabolic Stability
Key Findings :
- Hydromorphone glucuronide is eliminated faster than its parent drug, contrasting with SN-38-d3 Glucuronide’s stability .
Analytical and Solubility Profiles
Key Insights :
- SN-38-d3 Glucuronide’s low solubility in DMSO (0.1 mg/mL) necessitates careful handling compared to estradiol glucuronide (5 mg/mL) .
- Early-eluting polar glucuronides (e.g., nicotine glucuronide) are challenging to detect without hydrolysis, unlike SN-38-d3 Glucuronide, which is stable under HPLC conditions .
Key Contrasts :
- SN-38-d3 Glucuronide lacks direct pharmacological activity, unlike O-DMA glucuronide (hormonal modulation) or ibuprofen acyl glucuronide (TRPA1 activation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
